![molecular formula C10H13FN2O B13183449 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}acetamide](/img/structure/B13183449.png)
2-{[(4-Fluoro-3-methylphenyl)methyl]amino}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(4-Fluoro-3-methylphenyl)methyl]amino}acetamide is an organic compound characterized by the presence of a fluoro-substituted aromatic ring and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}acetamide typically involves the reaction of 4-fluoro-3-methylbenzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
Types of Reactions:
Oxidation: The aromatic ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group on the aromatic ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases in polar aprotic solvents.
Major Products:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
作用機序
The mechanism of action of 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-substituted aromatic ring can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The acetamide group can participate in hydrogen bonding, further stabilizing the interaction with the target.
類似化合物との比較
4-Fluoro-3-methylphenylacetamide: Similar structure but lacks the amino group.
4-Fluoro-3-methylbenzylamine: Similar structure but lacks the acetamide group.
2-Fluoro-4-methylaniline: Similar structure but with different substitution pattern on the aromatic ring.
Uniqueness: 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}acetamide is unique due to the presence of both the fluoro-substituted aromatic ring and the acetamide group, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
特性
分子式 |
C10H13FN2O |
|---|---|
分子量 |
196.22 g/mol |
IUPAC名 |
2-[(4-fluoro-3-methylphenyl)methylamino]acetamide |
InChI |
InChI=1S/C10H13FN2O/c1-7-4-8(2-3-9(7)11)5-13-6-10(12)14/h2-4,13H,5-6H2,1H3,(H2,12,14) |
InChIキー |
NVXGQJFFCXCNRL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)CNCC(=O)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 5-[bis(propan-2-yl)amino]piperidine-3-carboxylate](/img/structure/B13183378.png)
![1-[(tert-Butoxy)carbonyl]-4-(3-methoxypropyl)piperidine-4-carboxylic acid](/img/structure/B13183381.png)
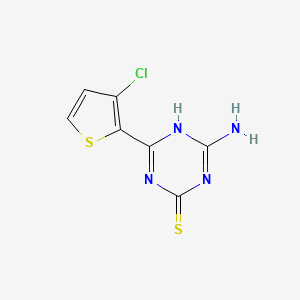
![Methyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13183392.png)
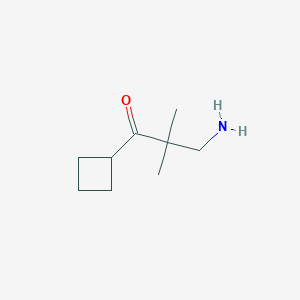
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde](/img/structure/B13183399.png)

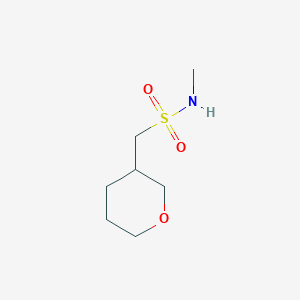
![N,N-diethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13183424.png)
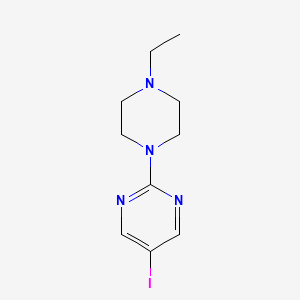
![2-[(2-Methylpropyl)amino]acetamide](/img/structure/B13183432.png)
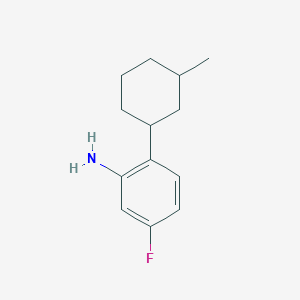
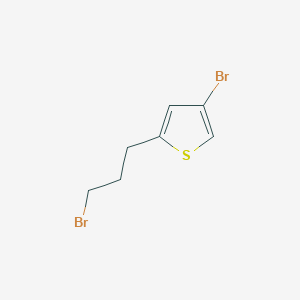
![3-{2-Azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropan-1-amine](/img/structure/B13183447.png)
